Hexamethylenediamine

Catalog No.
S570126
CAS No.
124-09-4
M.F
C6H16N2
M. Wt
116.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylenediamine

CAS Number

124-09-4

Product Name

Hexamethylenediamine

IUPAC Name

hexane-1,6-diamine

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

InChI

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2

InChI Key

NAQMVNRVTILPCV-UHFFFAOYSA-N

SMILES

C(CCCN)CCN

Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE
SOMEWHAT SOL IN ETHER
Water solubility = 2,460,000 mg/l at 4.5 °C
Solubility in water: soluble

Synonyms

1,6-diaminohexamethylene, 1,6-diaminohexane, 1,6-diaminohexane dihydrochloride, 1,6-diaminohexane dihydrochloride, 1-(11)C-labeled, 1,6-diaminohexane dihydrofluoride, 1,6-diaminohexane monohydrochloride, 1,6-hexamethylenediamine, 1,6-hexane diamine, 1,6-hexanediamine methanesulfonate, 1,6-hexylenediamine, hexamethyldiamine, hexamethylenediamine, hexane-1,6-diamine, HMDA cpd

Canonical SMILES

C(CCCN)CCN

Material Science:

  • Bio-based polymers: Researchers are exploring the use of bio-based HMD for the production of sustainable nylon 6,6. This approach aims to reduce the environmental impact of the traditional production process by utilizing renewable resources [].
  • Metal-organic frameworks (MOFs): HMD serves as a linker molecule in the construction of specific MOFs. These frameworks exhibit promising applications in gas separation, catalysis, and drug delivery due to their tunable structure and properties [].

Environmental Science:

  • Water treatment: HMD can be used as a precursor for the synthesis of Schiff bases, which are efficient adsorbents for removing harmful pollutants from water, such as heavy metals and organic dyes [].

Chemical Biology:

  • Synthesis of functional molecules: HMD acts as a building block in the synthesis of various molecules with diverse functionalities, including pharmaceuticals, agrochemicals, and materials with specific properties [].
  • Bioconjugation: Researchers utilize HMD for attaching functional groups to biomolecules, such as proteins and antibodies, which allows for targeted delivery and improved function [].

Analytical Chemistry:

  • Chemical sensors: HMD-based molecules are being explored for the development of sensitive and selective sensors for the detection of various analytes, including explosives and environmental pollutants.

Hexamethylenediamine, also known as hexane-1,6-diamine, is an organic compound with the chemical formula H₂N(CH₂)₆NH₂. It is classified as a diamine, featuring a hexamethylene hydrocarbon chain with amine functional groups at both ends. This compound appears as a colorless to yellowish solid with a strong amine odor and has a low melting point. Approximately 1 billion kilograms of hexamethylenediamine are produced annually, primarily for industrial applications .

HMD is a corrosive and irritant compound.

  • Skin and Eye Contact: Can cause severe irritation and burns.
  • Inhalation: May irritate the respiratory system.
  • Chronic Exposure: Potential for liver and kidney damage.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and respiratory protection when handling HMD.
  • Ensure proper ventilation in work areas.
  • Follow recommended disposal procedures for waste containing HMD.
Due to its reactive amine groups. Key reactions include:

  • Hydrogenation of Adiponitrile: The primary method of synthesis involves the hydrogenation of adiponitrile, represented by the equation:

    NC CH2 4CN+4H2H2N CH2 6NH2\text{NC CH}_2\text{ }_4\text{CN}+4\text{H}_2\rightarrow \text{H}_2\text{N CH}_2\text{ }_6\text{NH}_2
  • Reactivity with Acids: Hexamethylenediamine reacts violently with acids and is corrosive. It can also interact with oxidizing agents and many metals in the presence of water .
  • Formation of Polyamides: When reacted with adipic acid, it forms nylon 6,6 through a condensation reaction, which is significant in the production of synthetic fibers and plastics .

Hexamethylenediamine exhibits moderate toxicity, with an LD₅₀ (lethal dose for 50% of the population) ranging from 792 to 1127 mg/kg. Exposure can lead to severe irritation and burns on skin and mucous membranes. Inhalation may cause respiratory issues such as cough, shortness of breath, and potential lung edema. Chronic exposure can damage the liver and kidneys and may have reproductive effects based on animal studies .

The synthesis of hexamethylenediamine primarily involves two methods:

  • Hydrogenation of Adiponitrile:
    • This method requires catalysts such as cobalt or iron and is typically performed under high pressure and temperature conditions.
    • An alternative approach uses Raney nickel as a catalyst, allowing for lower pressure and temperature without ammonia as a solvent .
  • In Situ Hydrogen Generation:
    • Early methods involved generating hydrogen in situ using sodium metal and ethanol to facilitate the hydrogenation process .

Hexamethylenediamine is predominantly used in:

  • Production of Nylon 6,6: This polyamide is extensively utilized in textiles, plastics, and engineering materials.
  • Polyurethane Manufacturing: It serves as a precursor for hexamethylene diisocyanate, which is important in producing polyurethane foams.
  • Cross-Linking Agent: The compound acts as a cross-linking agent in epoxy resins, enhancing their mechanical properties .

Research indicates that hexamethylenediamine can interact adversely with various biological systems due to its toxicological profile. Studies have shown that it can cause allergic reactions upon inhalation and skin contact. Its corrosive nature necessitates strict handling precautions to prevent exposure-related injuries . Additionally, its reactivity with strong oxidants poses risks in industrial settings .

Hexamethylenediamine shares structural similarities with several other diamines and polyamines. Here are some comparable compounds:

Compound NameFormulaUnique Features
EthylenediamineC₂H₈N₂Shorter chain length; commonly used in pharmaceuticals.
ButanediamineC₄H₁₂N₂Intermediate in nylon synthesis; less toxic than hexamethylenediamine.
OctanediamineC₈H₁₈N₂Longer carbon chain; used in specialized polymers.
DiethylenetriamineC₄H₁₃N₃Trisubstituted amine; used for curing epoxy resins.

Hexamethylenediamine's uniqueness lies in its specific application in nylon production and its unique molecular structure that allows for versatile industrial uses while maintaining distinct chemical reactivity compared to shorter or longer-chain diamines .

Physical Description

Hexamethylenediamine, solid is a colorless crystalline solid. It is soluble in water. It is corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion.
Hexamethylenediamine, solution appears as a clear colorless liquid. Burns although some effort is required to ignite. Soluble in water. Corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion. Used to make nylon.
Liquid
Colorless solid; [Hawley] Hygroscopic; [ICSC] Has an ammonia-like or fishy odor; [CHEMINFO] White solid; [MSDSonline]
HYGROSCOPIC PELLETS OR FLAKES WITH CHARACTERISTIC ODOUR.
Colorless crystalline solid or clear liquid.

Color/Form

COLORLESS LEAFLETS
RHOMBIC BIPYRAMIDAL PLATES

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

116.131348519 g/mol

Monoisotopic Mass

116.131348519 g/mol

Boiling Point

401 °F at 760 mmHg (NTP, 1992)
205 °C
199-205 °C
401 °F

Flash Point

178 °F (NTP, 1992)
85 °C
160 °F OC
85 °C c.c.
178 °F

Heavy Atom Count

8

Vapor Density

4.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.01 (AIR= 1)
Relative vapor density (air = 1): 3.8
4.01

Density

(anhyd.) 0.799 at 140.0 °F (70% soln.) 0.933 at 20 °C (USCG, 1999)
(anhyd) 0.799 at 60 °C (liquid)
Relative density (water = 1): 0.93
0.799 at 140 °F (70% sol), 0.933 at 20 °C

Odor

ODOR OF PIPERIDINE
Weak, fishy

Odor Threshold

0.0041 mg/cu m
0.0032 mg/cu m

Melting Point

108 °F (NTP, 1992)
42 °C
23-41 °C
108 °F

UNII

ZRA5J5B2QW

Related CAS

2088-79-1 (mono-hydrochloride)
6055-52-3 (di-hydrochloride)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

1.1 mmHg at 122 °F ; 3 mmHg at 140 °F (NTP, 1992)
0.4 [mmHg]
Vapor pressure, Pa at 50 °C: 200
1.1 mmHg at 122 °F, 3 mmHg at 140 °F

Pictograms

Irritant

Corrosive;Irritant

Other CAS

124-09-4
73398-58-0

Absorption Distribution and Excretion

.../HEXAMETHYLENE IS/ ABSORBED THROUGH THE SKIN.
Following oral administration of (14)C-labeled 1,6-diaminohexane to male rats, approx 20% of the administered dose was recovered as (14)CO2 after 72 hr. Urinary and fecal excretion accounted for 47 and 27% of the administered radioactivity, respectively. Of several tissues examined, the highest concn of residual radioactivity were found in the prostate at 24 and 72 hr post-administration.
An isocyanate generation apparatus was developed and stable isocyanate atmospheres were obtained. At a concn of 5 ug 1,6-hexamethylene diisocyanate (HD) per cu m the precision was found to be 7% (n = 5). Three volunteers were each exposed to the different concn of HI (11.9, 20.5, and 22.1 micrograms/ cu m) and three concns of isophorone diisocyanate (IPDI) (12.1, 17.7, and 50.7 micrograms/cu m), in an exposure chamber. The duration of the exposure was 2 hr. Urine and blood samples were collected, and hydrolyzed under alkaline conditions to the HI and IPDI corresponding amines, 1,6-hexamethylene diamine (HDA) and isophorone diamine (IPDA), determined as their pentafluoropropionic anhydride amides (HDA-PFPA and IPDA-PFPA). The HDA- and IPDA-PFPA derivatives were analyzed using liquid chromatography mass spectrometry with thermospray monitoring negative ions. When working up samples from the exposed persons without hydrolysis, no HDA or IPDA was seen. The average urinary excretion of the corresponding amine was 39% for HI and 27% for IPDI . An association between the estimated inhaled dose and the total excreted amount was seen. The average urinary elimination half-time for HDA was 2.5 hr and for IPDA, 2.8 hr. The hydrolysis condition giving the highest yield of HDA and IPDA in urine was found to be hydrolysis wi the 3 M sodium hydroxide during 4 hr. No HDA or IPDA could be found in hydrolyzed plasma (< ca 0.1 micrograms/l) .

Associated Chemicals

1,6-Hexanediamine dihydrochloride;6055-52-3

Wikipedia

Hexamethylenediamine
Propiverine

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

PREPARED BY REDUCING ADIPONITRILE WITH SODIUM AND ALCOHOL: SLOTTA, TSCHESCHE, BER 62, 1404 (1929). MFR: FAITH, KEYES & CLARK'S INDUSTRIAL CHEMICALS, FA LOWENHEIM, MK MORAN, EDS (WILEY INTERSCIENCE, NEW YORK, 4TH ED, 1975) PP 442-4.
1) REACTION ADIPIC ACID AND AMMONIA (CATALYTIC VAPOR-PHASE) TO YIELD ADIPONITRILE, FOLLOWED BY LIQ-PHASE CATALYTIC HYDROGENATION. 2) CHLORINATION OF BUTADIENE FOLLOWED BY REACTION WITH SODIUM CYANIDE (CUPROUS CHLORIDE CATALYST) TO 1,4-DICYANOBUTYLENE, & HYDROGENATION.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Services
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Not Known or Reasonably Ascertainable
1,6-Hexanediamine: ACTIVE
Amides, vegetable-oil, N,N'-hexanediylbis-: INACTIVE
/NYLON/ MANUFACTURING PROCESS STARTS WITH HIGH-PRESSURE SYNTHESIS OF ADIPIC ACID & HEXAMETHYLENE DIAMINE WHICH ARE HEATED...IN ABSENCE OF AIR TO FORM AMIDE LINKAGES... WATER IS REMOVED & MOLTEN NYLON (...NYLON 66) IS EXTRUDED IN RIBBON-LIKE FORM.../TO BE MELTED & FILAMENTS FORMED/. /POLYAMIDES/

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY WAS USED TO DETERMINE HEXAMETHYLENEDIAMINE IN SANITARY-CHEM STUDIES OF POLYMERS.
Gas chromatographic determination of aliphatic and alicyclic amines as perfluoro fatty acid amides using electron-capture and nitrogen-selective detection is discussed.

Stability Shelf Life

VAPORIZES READILY

Dates

Modify: 2023-08-15
Ciesielski et al. Dynamic covalent chemistry of bisimines at the solid/liquid interface monitored by scanning tunnelling microscopy. Nature Chemistry, doi: 10.1038/nchem.2057, published online 14 September 2014 http://www.nature.com/nchem

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